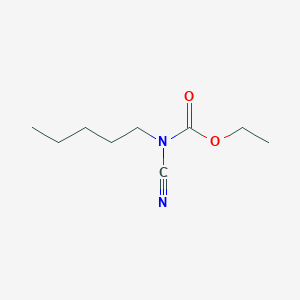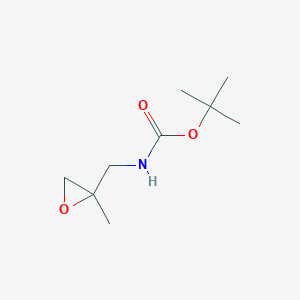![molecular formula C8H12N4O B062175 (1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane CAS No. 174953-96-9](/img/structure/B62175.png)
(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane, commonly referred to as L-655,708, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazabicyclo compounds, which have been shown to have a wide range of biological activities. In
Mechanism of Action
L-655,708 is a selective antagonist of the GABAA receptor subtype containing the α5 subunit. This receptor subtype is predominantly expressed in the hippocampus, a brain region that is involved in learning and memory. By blocking the activity of this receptor subtype, L-655,708 can enhance cognitive function and memory.
Biochemical and Physiological Effects:
L-655,708 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and produce anticonvulsant effects. Additionally, L-655,708 has been shown to enhance cognitive function and memory. These effects are likely due to the compound's ability to block the activity of the GABAA receptor subtype containing the α5 subunit.
Advantages and Limitations for Lab Experiments
One of the main advantages of L-655,708 is its selectivity for the GABAA receptor subtype containing the α5 subunit. This selectivity allows for more targeted studies of the effects of this receptor subtype on various physiological and behavioral processes. However, one of the limitations of L-655,708 is its relatively low potency, which can make it difficult to achieve the desired effects in some experimental settings.
Future Directions
There are a number of potential future directions for research on L-655,708. One area of interest is the compound's potential applications in the treatment of addiction, depression, and schizophrenia. Additionally, further studies are needed to better understand the compound's effects on cognitive function and memory. Finally, there is a need for more potent and selective compounds that target the GABAA receptor subtype containing the α5 subunit.
Synthesis Methods
L-655,708 can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 1,2-diaminocyclohexane to form the corresponding amide. This amide is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. Finally, the N-acetyl derivative is reacted with hydrochloric acid to form L-655,708.
Scientific Research Applications
L-655,708 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, L-655,708 has been shown to have potential applications in the treatment of addiction, depression, and schizophrenia.
properties
CAS RN |
174953-96-9 |
|---|---|
Product Name |
(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane |
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H12N4O/c1-5-10-8(13-11-5)12-4-6-2-7(12)3-9-6/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1 |
InChI Key |
HSZCAANDZDLTKM-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=NOC(=N1)N2C[C@H]3C[C@@H]2CN3 |
SMILES |
CC1=NOC(=N1)N2CC3CC2CN3 |
Canonical SMILES |
CC1=NOC(=N1)N2CC3CC2CN3 |
synonyms |
2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)







![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
